4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
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Overview
Description
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 . It has a molecular weight of 350.41 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure. Unfortunately, specific details about the bond lengths or angles were not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.41 . It is typically stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
General Uses
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” is a type of N-Boc piperazine derivative . These derivatives are useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Results or Outcomes : The outcomes of these applications can also vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Specific Application
- Application Summary : N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, can be used to synthesize drug substances. For example, they can be used in the synthesis of trazodone, a medication used to treat depression .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the drug molecule. This would likely be done under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcome of this application would be the production of a drug substance with therapeutic properties. In the case of trazodone, the drug has been shown to be effective in treating depression .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Safety And Hazards
The compound has been classified with the hazard statements H315 and H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDDQLIGHSFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593254 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
557056-07-2 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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